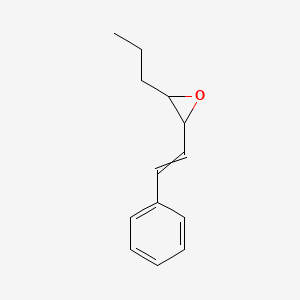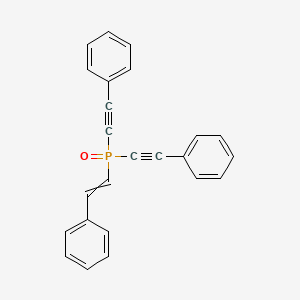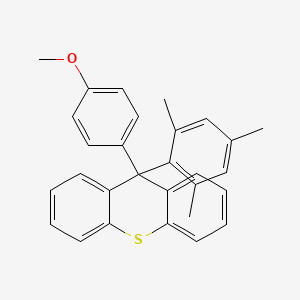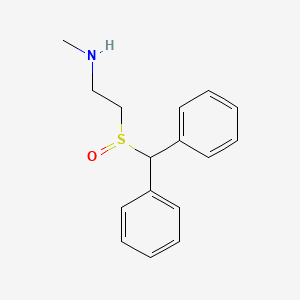
2-(2-Phenylethenyl)-3-propyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylethenyl)-3-propyloxirane is an organic compound that features an oxirane ring (epoxide) attached to a phenylethenyl group and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-3-propyloxirane can be achieved through several methods. One common approach involves the use of the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The oxirane ring can then be introduced through an epoxidation reaction using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Wittig reactions followed by epoxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like dichloromethane and bases such as sodium hydride are commonly used in these processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Phenylethenyl)-3-propyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(2-Phenylethenyl)-3-propyloxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylethenyl)-3-propyloxirane involves its ability to undergo nucleophilic attack due to the presence of the oxirane ring. This ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The phenylethenyl group can also participate in various electrophilic and nucleophilic reactions, contributing to the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Phenylethyl)chromone: Known for its biological activities and used in traditional medicine.
2-(2-Phenylethenyl)chromone: Similar structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness
2-(2-Phenylethenyl)-3-propyloxirane is unique due to the presence of both an oxirane ring and a phenylethenyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and industrial applications .
Propiedades
Número CAS |
88329-24-2 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
2-(2-phenylethenyl)-3-propyloxirane |
InChI |
InChI=1S/C13H16O/c1-2-6-12-13(14-12)10-9-11-7-4-3-5-8-11/h3-5,7-10,12-13H,2,6H2,1H3 |
Clave InChI |
YAGFMCQIZDEMKU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(O1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)

![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)

![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)

![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)



![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

